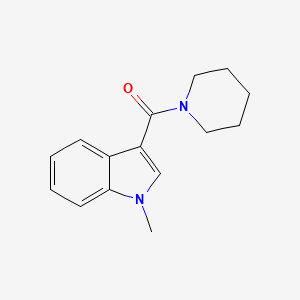

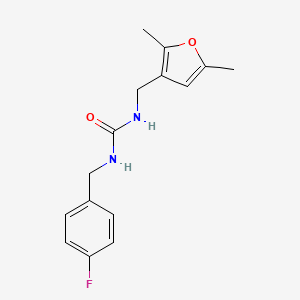

(1-甲基-1H-吲哚-3-基)(哌啶基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

环境监测和公共卫生

研究已经探索了检测和量化废水中的精神活性物质,包括吲哚和哌啶衍生物。这种方法有助于监测社区内的药物使用趋势,提供对公共卫生和环境影响的见解。例如,Borova 等人。(2015) 开发了一种用于测定废水中新型精神活性物质 (NPS) 的方法,强调了追踪这些化合物以了解其流行程度和分布的重要性 (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015)。

化学合成和结构分析

与“(1-甲基-1H-吲哚-3-基)(哌啶基)甲酮”相关的化合物的合成和结构解析已被广泛研究,重点关注其化学性质和潜在应用。Kloubert 等人。(2012) 详细介绍了相关化合物的甲基化,展示了该领域中使用的多种合成方法,并为进一步的药理学探索提供了基础 (Kloubert, Kretschmer, Görls, & Westerhausen, 2012)。

药理学潜力

一些研究调查了吲哚和哌啶衍生物的治疗潜力,包括它们作为受体激动剂和在疼痛管理中的作用。例如,Colpaert 等人详细描述的高效 5-HT1A 受体激动剂。(2004),在慢性疼痛模型中显示出显着的镇痛作用,表明在治疗神经性疼痛病症中具有潜在应用 (Colpaert, Wu, Hao, Royer, Sautel, Wiesenfeld‐Hallin, & Xu, 2004)。

抗菌和抗肿瘤活性

对这些化合物的生物活性的研究也突出了它们的抗菌和抗肿瘤潜力。Vinaya 等人。(2011) 合成了新型哌啶衍生物,显示出对白血病细胞的显着抗增殖活性,表明了癌症治疗的一个有希望的途径 (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011)。

未来方向

The future directions for “(1-methyl-1H-indol-3-yl)(piperidino)methanone” could involve further studies on its synthesis, properties, and potential applications. For instance, a related compound has shown potential as an agent for inhibiting tubulin polymerization , suggesting possible avenues for future research and development.

作用机制

Target of Action

The primary target of (1-methyl-1H-indol-3-yl)(piperidino)methanone is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining the structure of cells and is involved in many cellular processes, including mitosis, intracellular transport, and cell signaling .

Mode of Action

(1-methyl-1H-indol-3-yl)(piperidino)methanone interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization by (1-methyl-1H-indol-3-yl)(piperidino)methanone affects various biochemical pathways. Most notably, it disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase . This disruption can induce apoptosis, or programmed cell death, in a dose-dependent manner .

Pharmacokinetics

The compound’s molecular weight of 24232 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The primary result of (1-methyl-1H-indol-3-yl)(piperidino)methanone’s action is the induction of apoptosis in cells . By inhibiting tubulin polymerization and disrupting cell division, the compound can effectively eliminate rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of (1-methyl-1H-indol-3-yl)(piperidino)methanone can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 108-109°C . Additionally, the compound’s efficacy could be influenced by the cellular environment, including the presence of other drugs or substances that may interact with tubulin .

属性

IUPAC Name |

(1-methylindol-3-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-16-11-13(12-7-3-4-8-14(12)16)15(18)17-9-5-2-6-10-17/h3-4,7-8,11H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIMODZTAIIUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)

![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)

![ethyl 7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2834910.png)

![4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2834918.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)